molecular formula C₁₆H₁₈N₆O₄ B1160084 8-(4-Amino-phenyl)-2'-deoxyguanosine

8-(4-Amino-phenyl)-2'-deoxyguanosine

Cat. No.: B1160084
M. Wt: 358.35
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Composition and Atomic Connectivity

8-(4-Amino-phenyl)-2'-deoxyguanosine is a modified nucleoside with the molecular formula $$ \text{C}{16}\text{H}{18}\text{N}{6}\text{O}{4} $$ and a molecular weight of 358.35 g/mol. The compound consists of a 2'-deoxyribose sugar linked to a guanine base via a β-N9-glycosidic bond, with a 4-aminophenyl substituent at the C8 position of the purine ring (Figure 1). The atomic connectivity includes:

  • A guanine base with a phenyl ring covalently bonded to C8.
  • A primary amine group (-NH$$_2$$) at the para position of the phenyl ring.
  • A deoxyribose sugar in the $$ \text{D} $$-ribofuranose configuration, lacking a hydroxyl group at the 2' position.

Table 1: Comparative molecular features of this compound and native 2'-deoxyguanosine.

Feature This compound Native 2'-Deoxyguanosine
Molecular formula $$ \text{C}{16}\text{H}{18}\text{N}{6}\text{O}{4} $$ $$ \text{C}{10}\text{H}{13}\text{N}{5}\text{O}{4} $$
Molecular weight (g/mol) 358.35 267.24
C8 substituent 4-Aminophenyl Hydrogen
Glycosidic bond angle syn conformation dominant anti conformation

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) studies reveal that the 4-aminophenyl group at C8 induces significant conformational changes:

  • Glycosidic bond orientation : The bulky 4-aminophenyl group forces the guanine base into a syn conformation (χ = 60–90°), as evidenced by strong NOE correlations between H8 of the phenyl group and H1' of the deoxyribose.
  • Sugar pucker : The deoxyribose adopts a C2'-endo puckering mode, as indicated by $$ ^3\text{J}_{H1'-H2'} $$ coupling constants of 6.2–6.8 Hz.
  • Aromatic ring interactions : The phenyl ring exhibits restricted rotation, with $$ ^1\text{H} $$-$$ ^1\text{H} $$ COSY correlations confirming ortho- and meta-proton coupling (δ 7.2–7.4 ppm).

Table 2: Key $$ ^1\text{H} $$ NMR chemical shifts (500 MHz, DMSO-$$ \text{d}_6 $$).

Proton Chemical shift (ppm) Multiplicity Assignment
H8 (guanine) 8.12 singlet C8-aryl substitution
H1' (deoxyribose) 6.08 doublet β-N9-glycosidic linkage
NH$$_2$$ (phenyl) 5.95 broad Para-amino group
H2', H2'' (sugar) 2.45–2.78 multiplet C2'-endo puckering

Comparative Structural Features with Native 2'-Deoxyguanosine

The 4-aminophenyl substitution alters three key structural properties:

  • Steric effects : The phenyl group increases the van der Waals radius at C8 by 3.2 Å, displacing the guanine base from the plane of the sugar.
  • Hydrogen-bonding capacity : The amino group participates in intramolecular H-bonds with O6 of guanine (N–H···O6 distance: 2.8 Å), reducing Watson-Crick pairing fidelity.
  • Stacking interactions : The extended π-system of the phenyl ring enhances base-stacking energy by 12–15 kcal/mol compared to native deoxyguanosine.

Figure 2: Overlay of X-ray crystal structures showing displacement of the guanine base in this compound (blue) vs. native 2'-deoxyguanosine (red).

Tautomeric Forms and Electronic Density Distribution

The 4-aminophenyl group stabilizes rare tautomeric states of guanine:

  • Keto-enol equilibrium : The amino group donates electron density via resonance, shifting the N7–H tautomer population from <1% in native deoxyguanosine to 18–22%.
  • Charge distribution : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level show:
    • Increased electron density at N3 (Mulliken charge: −0.43 e vs. −0.38 e in native).
    • Partial positive charge on the phenyl ring (NPA charge: +0.12 e) due to conjugation with the guanine π-system.
  • Tautomer-dependent reactivity : The imino-oxo tautomer (O6 protonated) becomes accessible, with a calculated energy difference of 4.2 kcal/mol relative to the canonical form.

Table 3: Tautomeric populations (%) in aqueous solution (pH 7.4).

Tautomer This compound Native 2'-Deoxyguanosine
Canonical (N9–H) 74.3 98.6
Imino-oxo (N7–H) 21.5 1.2
Enol (O6–H) 4.2 0.2

Properties

Molecular Formula

C₁₆H₁₈N₆O₄

Molecular Weight

358.35

Synonyms

2’-Deoxy-7,8-dihydro-8-(4-amino-phenyl)-guanosine;  8-(4-amino-phenyl)-7,8-dihydro-2’-deoxyguanosine;  8-(4-Amino-phenyl)-7,8-dihydrodeoxyguanosine;  8-(4-Amino-phenyl)-dG

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: 8-(4-Amino-phenyl)-2'-dG is synthesized via nucleophilic substitution with moderate yields (~60%), outperforming solvolytic methods (e.g., for 8-fluoro derivatives) but lagging behind Suzuki couplings (e.g., 8-pyrenyl-dG at 75%) .
  • Steric and Electronic Effects : Bulky substituents like pyrenyl require palladium catalysis, while electron-withdrawing groups (e.g., m-ethoxycarbonylphenyl) enhance self-assembly in aqueous media .

Stability and Reactivity

Table 2: Stability and Oxidative Behavior

Compound N-Glycosidic Bond Stability (t1/2) Oxidation Products Key Reactivity Notes Reference
8-(4-Amino-phenyl)-2'-dG Moderate (similar to dG) Spiro derivatives under alkaline O2 Aerial oxidation yields diastereomers
8-Oxo-dG Low (prone to further oxidation) Oxoguanine lesions Biomarker for oxidative stress
(5′S)-8,5′-cyclo-dG High (5× t1/2 vs. dG) Stable formamidopyrimidine derivatives Resists acid hydrolysis
8-Fluoro-dG Moderate 8-Amino-dG + C8:5′-O-cyclo-dG Degrades under ammonolysis

Key Observations :

  • Oxidative Susceptibility: 8-(4-Amino-phenyl)-2'-dG forms stable spiro compounds upon aerial oxidation, contrasting with 8-Oxo-dG, which accumulates in oxidative stress-related diseases .
  • Acid Stability : Cyclic adducts (e.g., S-cdG) exhibit superior N-glycosidic bond stability compared to linear derivatives, critical for DNA repair studies .

Key Observations :

  • Supramolecular Engineering: 8-(4-Amino-phenyl)-2'-dG forms stable G-quadruplexes, while 8-pyrenyl-dG serves as a high-quantum-yield fluorescent probe .
  • Diagnostic Utility: 8-Oxo-dG is elevated in diabetes, cancer, and occupational exposures (e.g., e-waste dismantling), whereas 8-vinyl-dG aids in DNA topology studies .

Q & A

Q. Advanced

  • In vitro models : Treating cell lines with oxidizing agents (e.g., H₂O₂) or arylating compounds to induce adducts, followed by comet assays or γ-H2AX staining to quantify DNA damage .
  • In vivo models : Transgenic mice deficient in repair enzymes (e.g., OGG1⁻/⁻) to study adduct accumulation and carcinogenesis .
  • Epidemiological studies : Correlating urinary 8-OHdG levels with disease risk via meta-analyses, adjusting for confounders like smoking and BMI .

How do researchers differentiate endogenous 8-substituted deoxyguanosines from ex vivo artifacts?

Advanced
Artifactual oxidation during DNA extraction is minimized by:

  • Chelating transition metals (e.g., EDTA) and working under inert atmospheres .
  • Using isotopically labeled internal standards (e.g., ¹⁵N₅-8-OHdG) in mass spectrometry to correct for procedural losses .
  • Validating adduct stability across pH and temperature ranges via accelerated degradation studies .

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